11alpha, 12alpha-Epoxyoleanolic lactone
Description
11alpha,12alpha-Epoxyoleanolic lactone is a triterpenoid lactone derived from oleanolic acid, characterized by a γ-lactone ring and a unique epoxy group bridging the C11 and C12 positions. This structural configuration distinguishes it from other lactones and contributes to its biological activity, particularly in modulating plant auxin polar transport (PAT). The compound is isolated from natural sources such as Atractylodes japonica, where its γ-lactone moiety and epoxy substituent are critical for interactions with biological targets .
Properties
CAS No. |
19897-41-7 |
|---|---|
Molecular Formula |
C30H46O4 |
Molecular Weight |
470.7 g/mol |
IUPAC Name |
(1S,2S,4S,5R,6S,9S,11R,14R,15S,18S,23R)-9-hydroxy-6,10,10,14,15,21,21-heptamethyl-3,24-dioxaheptacyclo[16.5.2.01,15.02,4.05,14.06,11.018,23]pentacosan-25-one |
InChI |
InChI=1S/C30H46O4/c1-24(2)12-14-29-15-13-28(7)27(6)11-8-17-25(3,4)19(31)9-10-26(17,5)21(27)20-22(33-20)30(28,18(29)16-24)34-23(29)32/h17-22,31H,8-16H2,1-7H3/t17-,18+,19-,20-,21+,22-,26-,27+,28-,29-,30+/m0/s1 |
InChI Key |
WBMXMSJTGDKFQT-DNWRIRKBSA-N |
SMILES |
CC1(CCC23CCC4(C5(CCC6C(C(CCC6(C5C7C(C4(C2C1)OC3=O)O7)C)O)(C)C)C)C)C |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2[C@H]4[C@H](O4)[C@@]56[C@]3(CC[C@@]7([C@H]5CC(CC7)(C)C)C(=O)O6)C)C)(C)C)O |
Canonical SMILES |
CC1(CCC23CCC4(C5(CCC6C(C(CCC6(C5C7C(C4(C2C1)OC3=O)O7)C)O)(C)C)C)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The compound is compared below with two lactones: Atractylenolide II (a sesquiterpene lactone) and Ambrettolide (a macrocyclic δ-lactone).
Table 1: Comparative Analysis of Key Features
Key Research Findings
Comparison with Atractylenolide II
- Structural Differences: While both compounds feature a γ-lactone, Atractylenolide II contains an α-methylene group adjacent to the lactone ring, which enhances its PAT inhibition efficacy. In contrast, the epoxy group in 11alpha,12alpha-Epoxyoleanolic lactone may reduce steric accessibility to PAT-related enzymes, leading to lower activity .
- Biological Activity: Atractylenolide II demonstrates higher PAT inhibition due to the electrophilic α-methylene-γ-lactone moiety, which facilitates covalent binding to target proteins. The epoxy group in the triterpenoid lactone likely alters its reactivity, resulting in moderate inhibition .
Comparison with Ambrettolide
- Structural Differences: Ambrettolide is a 17-membered macrocyclic δ-lactone with an unsaturated bond, structurally distinct from the triterpenoid-derived γ-lactone of the target compound.
- Functional Role: Unlike 11alpha,12alpha-Epoxyoleanolic lactone, Ambrettolide lacks biological activity in PAT inhibition but is valued in perfumery for its musk-like odor, highlighting how lactone ring size (γ vs. δ) and molecular framework dictate application .
Mechanistic and Application Insights
- PAT Inhibition: The α-methylene-γ-lactone group in sesquiterpenes like Atractylenolide II is a proven pharmacophore for PAT inhibition, whereas the epoxy group in 11alpha,12alpha-Epoxyoleanolic lactone may introduce steric hindrance or alter electronic properties, reducing potency .
- Industrial Relevance: Macrocyclic δ-lactones (e.g., Ambrettolide) are prioritized in fragrance synthesis due to their volatility and stability, whereas triterpenoid lactones are explored for bioactive applications in agriculture and medicine .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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